Clavulanate lithium

Descripción

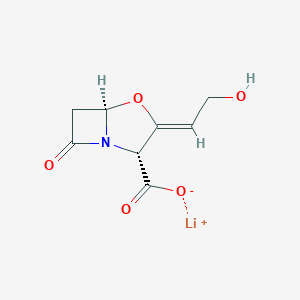

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXTGCDVQLAFM-JSYANWSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046012 | |

| Record name | Clavulanate lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61177-44-4 | |

| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanate lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANATE LITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Clavulanate Lithium Action

Mechanism of β-Lactamase Inhibition

Clavulanate's inhibitory action against β-lactamases is a complex, multi-step process that ultimately leads to the irreversible inactivation of the enzyme. wikipedia.orgtoku-e.com This mechanism-based inhibition is characterized by its time-dependency and the formation of a stable, covalent bond with the enzyme's active site. toku-e.comnih.gov

Irreversible Covalent Binding to Enzyme Active Sites

The cornerstone of clavulanate's mechanism is its ability to form a stable, covalent bond with a critical serine residue within the active site of the β-lactamase enzyme. wikipedia.orgtoku-e.com This process begins with the recognition of clavulanate as a substrate by the enzyme. The β-lactam ring of clavulanate is then attacked by the hydroxyl group of the active site serine (commonly Ser-70), forming an initial acyl-enzyme intermediate. biomedpharmajournal.orgfrontiersin.org This initial binding is similar to the interaction between β-lactamases and their natural penicillin substrates. However, the subsequent chemical rearrangements of the clavulanate molecule prevent the typical deacylation and regeneration of the enzyme. genscript.comnih.gov

The opening of the oxazolidine (B1195125) ring fused to the β-lactam ring is a key step that leads to the formation of a more stable, covalently bound intermediate. frontiersin.org This restructured molecule can then undergo further reactions, leading to a cross-linked, inactivated enzyme. biomedpharmajournal.orgwikipedia.org This irreversible binding effectively takes the enzyme out of commission, preventing it from hydrolyzing β-lactam antibiotics. toku-e.commdpi.com

Time-Dependent Inhibition Kinetics

The inhibition of β-lactamases by clavulanate is not instantaneous but occurs over time, a characteristic known as time-dependent inhibition. toku-e.comnih.govnih.gov This kinetic profile reflects the multi-step nature of the inhibition process, which involves initial binding, acylation, and subsequent chemical rearrangements leading to irreversible inactivation. nih.govasm.org The rate of inhibition is dependent on both the concentration of the inhibitor and the duration of exposure. nih.gov

Kinetic studies have shown that clavulanate initially acts as a competitive inhibitor, vying with the β-lactam antibiotic for the enzyme's active site. nih.govasm.org However, with time, the reaction progresses towards the formation of the irreversible covalent adduct, leading to a progressive loss of enzyme activity. toku-e.comnih.gov

Suicide Inhibition Modalities

Clavulanate is classified as a suicide inhibitor, also known as a mechanism-based inactivator. wikipedia.orgtoku-e.comwikipedia.org This term signifies that the enzyme itself participates in the conversion of the inhibitor into a more reactive form, which then leads to the enzyme's own inactivation. genscript.comwikipedia.org The β-lactamase enzyme processes the clavulanate molecule as it would a normal substrate, but this catalytic action uncovers the latent reactive functionalities within the clavulanate structure. wikipedia.orgwikipedia.org

The opening of the β-lactam and oxazolidine rings generates a highly reactive imine intermediate. frontiersin.org This intermediate can then be attacked by other nucleophilic residues within the active site, creating a cross-linked and irreversibly inactivated enzyme. wikipedia.orgbiomedpharmajournal.org This "suicidal" transformation ensures that the inhibition is highly specific to the target enzyme and that the reactive species is generated only at the site of action. wikipedia.org

Interactions with Penicillin-Binding Proteins (PBPs)

While the primary mechanism of clavulanate is the inhibition of β-lactamases, it also exhibits some interaction with penicillin-binding proteins (PBPs), which are the ultimate targets of β-lactam antibiotics. toku-e.comoup.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govdrugs.com By binding to and inhibiting these proteins, β-lactam antibiotics disrupt cell wall synthesis, leading to bacterial cell death. nih.govrcsb.org

Molecular Level Interactions and Conformational Changes in Target Enzymes

The binding of clavulanate to a β-lactamase induces significant conformational changes in the enzyme's active site. nih.govnih.gov X-ray crystallography and other structural studies have provided detailed insights into these molecular interactions. acs.orgresearchgate.net

Upon forming the initial acyl-enzyme complex, the clavulanate molecule undergoes a series of rearrangements. The opening of the oxazolidine ring leads to the formation of a trans-enamine intermediate. frontiersin.orgacs.org The structure of this adduct can vary depending on the specific β-lactamase and the reaction conditions. nih.govacs.org

The interaction of the inhibitor with key amino acid residues in the active site is crucial for its inhibitory activity. The carboxyl group of clavulanate often forms hydrogen bonds with residues such as Ser70 in the active site, facilitating the initial nucleophilic attack. frontiersin.orgresearchgate.net Subsequent covalent linkages can form with other nearby residues, such as Lys73 or Ser130, further stabilizing the inactivated complex. biomedpharmajournal.org These interactions can lead to significant conformational changes in the binding pocket, trapping the inhibitor and preventing the regeneration of the active enzyme. nih.govnih.gov For example, in some β-lactamases, the binding of clavulanate can force a peptide bond into an unusual cis-conformation, highlighting the profound structural impact of the inhibitor. nih.gov

Antimicrobial Spectrum and Synergistic Interactions of Clavulanate Lithium

Intrinsic Antimicrobial Activity Profile

Clavulanate lithium, a salt of clavulanic acid, is recognized primarily as a β-lactamase inhibitor rather than a potent antibiotic in its own right. medchemexpress.comncats.io Its intrinsic antibacterial activity is generally considered weak against a broad spectrum of bacteria. medchemexpress.comtoku-e.comresearchgate.net Research indicates that clavulanic acid demonstrates poor activity against significant pathogens such as Staphylococcus aureus, various Enterobacteriaceae, and Pseudomonas aeruginosa when used alone. toku-e.comtoku-e.com While it possesses some level of antibacterial effect, higher concentrations are often required to achieve even a slow inhibition of bacterial growth. medchemexpress.com For instance, clavulanic acid has been shown to inhibit most Gram-positive and Gram-negative bacteria at concentrations typically greater than 30 μg/mL. researchgate.net Despite its limited standalone efficacy, clavulanic acid and its salts, including this compound, do exhibit activity against a range of microorganisms, including strains of Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Shigella sonnei, Enterobacter cloacae, Klebsiella aerogenes, Proteus mirabilis, Proteus morganii, Serratia marcescens, Providencia species, Citrobacter koseri, Haemophilus influenzae, and Bacteroides species. google.com It is a product of the fermentation of Streptomyces clavuligerus. ncats.ioresearchgate.net

The primary mechanism of action of clavulanate is the potent, irreversible inhibition of a wide variety of β-lactamase enzymes. ncats.iotoku-e.com These enzymes are produced by bacteria and are responsible for conferring resistance to β-lactam antibiotics like penicillins and cephalosporins. ncats.io Clavulanate acts as a "suicide inhibitor" by covalently bonding to a serine residue within the active site of the β-lactamase enzyme. toku-e.comwikipedia.org This action permanently inactivates the enzyme, thereby protecting the co-administered β-lactam antibiotic from hydrolysis and restoring its antibacterial efficacy against resistant strains. ncats.iowikipedia.org

Synergistic Efficacy with β-Lactam Antibiotics

The principal value of this compound lies in its ability to act synergistically with β-lactam antibiotics, effectively overcoming bacterial resistance mediated by β-lactamase enzymes. toku-e.comresearchgate.net This synergistic relationship enhances the antibacterial activity of these antibiotics against many otherwise resistant organisms. google.com

The combination of clavulanate with penicillins is a cornerstone of modern antibiotic therapy. While clavulanic acid alone has weak antibacterial properties, its combination with certain penicillins results in a synergistic effect that broadens the antibiotic's spectrum of activity against many β-lactamase-producing bacterial strains. researchgate.net The most well-known partnership is with amoxicillin (B794), forming the combination drug co-amoxiclav. medkoo.comnih.gov This combination restores the effectiveness of amoxicillin against bacteria that have developed resistance through the production of β-lactamase. medkoo.com

In vitro studies have demonstrated this synergy, showing that the combination is most effective when the concentrations of the individual components are low enough that their isolated inhibitory effects are minimal. nih.gov The combination of amoxicillin and clavulanic acid has proven effective against β-lactamase-producing strains of Staphylococcus aureus as well as various Gram-negative bacteria. google.comempendium.com Other penicillins that exhibit synergistic activity with clavulanic acid and its salts include penicillin G, penicillin V, carbenicillin, and ticarcillin (B1683155). toku-e.comgoogle.com

Table 1: Penicillins Exhibiting Synergism with this compound

| Penicillin | Reference |

|---|---|

| Amoxicillin | google.com, medkoo.com, toku-e.com, empendium.com, researchgate.net, nih.gov |

| Ampicillin | google.com, empendium.com |

| Carbenicillin | google.com, toku-e.com |

| Penicillin G | google.com |

| Penicillin V | google.com |

| Ticarcillin | google.com |

The synergistic action of this compound extends to the cephalosporin (B10832234) class of β-lactam antibiotics. toku-e.comtoku-e.com By inhibiting β-lactamases, clavulanate can restore or enhance the activity of cephalosporins against resistant, enzyme-producing bacterial strains. ncats.io Combinations of clavulanic acid or its salts with cephalosporins such as cephaloridine, cephalexin, cephaloglycin, cephalothin, cefazolin, cephacetrile, and cephapirin (B1668819) have demonstrated synergistic activity against β-lactamase-producing strains of various Gram-negative bacteria. google.com This makes the combination a valuable tool in combating infections caused by organisms that would otherwise be resistant to cephalosporin monotherapy. ncats.io

Table 2: Cephalosporins Exhibiting Synergism with this compound

| Cephalosporin | Reference |

|---|---|

| Cefazolin | google.com |

| Cephalexin | google.com |

| Cephaloglycin | google.com |

| Cephaloridine | google.com |

| Cephalothin | google.com |

| Cephacetrile | google.com |

| Cephapirin | google.com |

Synergism with Penicillins (e.g., Amoxicillin)

Extended Antimicrobial Spectrum in Combination Therapy

When combined with a β-lactam antibiotic, this compound significantly extends the spectrum of activity to include many β-lactamase-producing strains that would otherwise be resistant. toku-e.comgoogle.comempendium.com

The combination therapy is particularly effective against β-lactamase-producing strains of Gram-positive bacteria. A key target is Staphylococcus aureus, including methicillin-sensitive strains (MSSA). google.comnih.gov The combination of amoxicillin and clavulanic acid provides coverage against MSSA, β-hemolytic streptococci, Streptococcus pneumoniae, and Enterococcus faecalis. empendium.com The ability of clavulanic acid to inhibit the β-lactamases produced by these organisms is crucial for the clinical efficacy of the partner antibiotic. google.com

In combination, clavulanate and a β-lactam antibiotic are also effective against a wide array of Gram-negative bacteria that produce β-lactamases. google.com This includes β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. empendium.com The combination has demonstrated activity against numerous species within the Enterobacteriaceae family, such as Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, and Salmonella typhimurium. toku-e.comgoogle.com However, it is important to note that some organisms, like Pseudomonas aeruginosa, often remain resistant. toku-e.comscispace.com The combination therapy also shows efficacy against other Gram-negative organisms like Shigella sonnei, Bacteroides fragilis, Proteus morganii, and Proteus vulgaris. google.com

Table 3: Extended Spectrum of Activity in Combination Therapy

| Bacterial Group | Organism Examples | Reference |

|---|---|---|

| Gram-Positive | Staphylococcus aureus (MSSA) | google.com, empendium.com, nih.gov |

| β-hemolytic streptococci | empendium.com | |

| Streptococcus pneumoniae | empendium.com | |

| Enterococcus faecalis | empendium.com | |

| Gram-Negative | Haemophilus influenzae | google.com, empendium.com |

| Moraxella catarrhalis | empendium.com | |

| Escherichia coli | google.com, toku-e.com | |

| Klebsiella aerogenes | google.com, toku-e.com | |

| Proteus mirabilis | google.com, toku-e.com | |

| Salmonella typhimurium | google.com | |

| Shigella sonnei | google.com | |

| Bacteroides fragilis | google.com |

Table 4: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 441334 |

| Amoxicillin | 33613 |

| Ampicillin | 6249 |

| Carbenicillin | 19245 |

| Cefazolin | 33255 |

| Cephalexin | 27447 |

| Cephaloridine | 10529 |

| Cephalothin | 6024 |

| Penicillin G | 5904 |

| Penicillin V | 6869 |

| Ticarcillin | 36921 |

| Cephacetrile | 34484 |

| Cephapirin | 33496 |

| Cephaloglycin | 16659 |

| Serine | 5951 |

Efficacy Against Specific Pathogens (e.g., Legionella pneumophila, Mycobacterium species)

Clavulanate, in combination with β-lactam antibiotics, demonstrates efficacy against a range of challenging pathogens, including intracellular bacteria like Legionella pneumophila and various Mycobacterium species. While clavulanate alone typically shows weak antibacterial activity, its primary role is to inhibit β-lactamase enzymes, thereby restoring the activity of partner antibiotics. medchemexpress.comtargetmol.com

Legionella pneumophila

Legionella pneumophila, the causative agent of Legionnaires' disease, is an intracellular pathogen that can be challenging to treat. google.com Studies have investigated the effect of clavulanate on this bacterium. When used alone, this compound has been shown to cause a relatively slow inhibition of L. pneumophila growth at concentrations of 0.25 mg/L and 0.5 mg/L. medchemexpress.com Increasing the concentration to 1 mg/L was only slightly more effective than 0.5 mg/L. medchemexpress.com The combination of amoxicillin and clavulanic acid has been noted for its potential against atypical pneumonia pathogens, including Legionella pneumophila. empendium.com Research has specifically examined the bactericidal effects of amoxicillin/clavulanic acid against intracellular L. pneumophila in tissue culture models, highlighting its potential utility. targetmol.com Furthermore, combining a salt of clavulanic acid with erythromycin (B1671065) has been proposed as a treatment for infections caused by intracellular pathogens, explicitly mentioning L. pneumophila. google.com

Mycobacterium species

Various Mycobacterium species produce β-lactamase enzymes, which contributes to their resistance to β-lactam antibiotics. asm.orgnih.gov Clavulanate's ability to inhibit these enzymes makes it a crucial component in combination therapies against certain mycobacterial infections. asm.orgacs.org

In one study, neither amoxicillin nor clavulanic acid alone showed activity against 24 isolates of Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium marinum at concentrations up to 256.0 µg/mL. asm.org However, when combined in a 2:1 ratio of amoxicillin to clavulanic acid (using lithium clavulanate), all isolates were inhibited, with Minimum Inhibitory Concentrations (MICs) ranging from 4.0/2.0 µg/mL to 32.0/16.0 µg/mL. asm.org For 50% of the isolates (MIC₅₀), the concentration required for inhibition was ≤8.0/4.0 µg/mL. asm.org

The study further demonstrated significant synergy when amoxicillin-clavulanic acid was combined with the antimycobacterial agent ethambutol (B1671381). asm.org This synergistic activity was particularly effective against all tested isolates of M. kansasii and M. marinum. asm.org

Table 1: In Vitro Activity of Amoxicillin-Clavulanic Acid Against Nontuberculosis Mycobacterial Species

| Species | Number of Isolates | Amoxicillin-Clavulanic Acid MIC₅₀ (µg/mL) | Amoxicillin-Clavulanic Acid MIC Range (µg/mL) |

|---|---|---|---|

| Mycobacterium fortuitum | 9 | 8/4 | 4/2 - 32/16 |

| Mycobacterium kansasii | 10 | 8/4 | 4/2 - 16/8 |

| Mycobacterium marinum | 5 | 8/4 | 4/2 - 8/4 |

Data sourced from a study using a 2:1 combination of amoxicillin sodium and lithium clavulanate. asm.org

Research into the specific β-lactamases of mycobacteria, such as BlaC from Mycobacterium tuberculosis and BlaMab from Mycobacterium abscessus, shows that clavulanate is an effective inhibitor of BlaC. nih.gov However, BlaMab from the rapidly growing M. abscessus can efficiently hydrolyze clavulanate, suggesting variability in clavulanate's effectiveness across different mycobacterial species due to specific enzyme structures. nih.gov

In Vitro Synergy Assessment Methodologies (e.g., Checkerboard Assays)

Determining the effectiveness of antimicrobial combinations, such as those including this compound, relies on precise in vitro assessment methodologies. nih.gov These methods evaluate whether the combined effect of the drugs is synergistic, additive, indifferent, or antagonistic. nih.govfrontiersin.org

The checkerboard assay is a well-established and widely used method for this purpose. asm.orgmdpi.com This technique involves preparing a two-dimensional array of drug concentrations in a microtiter plate. mdpi.com One antibiotic is serially diluted along the rows, while the second antibiotic is diluted along the columns. mdpi.com Each well is then inoculated with a standardized suspension of the test organism and incubated. frontiersin.org

The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is determined by dividing the MIC of the drug in combination by the MIC of the drug when tested alone. frontiersin.org The sum of the FICs for both drugs (ΣFIC) provides a quantitative measure of the interaction. frontiersin.org

ΣFIC = FIC (Drug A) + FIC (Drug B)

Where:

FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone

FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone

The interpretation of the ΣFIC index is generally standardized as follows:

Synergy: ΣFIC ≤ 0.5. asm.orgfrontiersin.org This indicates that the combined effect is significantly greater than the sum of their individual effects.

Additive/Indifference: ΣFIC > 0.5 to < 4.0. frontiersin.org This suggests the combined effect is equal to or slightly greater than their individual effects.

Antagonism: ΣFIC ≥ 4.0. frontiersin.org This means the activity of one drug is diminished by the presence of the other.

For example, checkerboard analysis was used to confirm the synergistic activity between amoxicillin-clavulanic acid and ethambutol against M. kansasii and M. marinum, with resulting FIC indices of ≤0.5 for the vast majority of isolates tested. asm.org

Other methodologies used to assess synergy include:

Time-Kill Assays: These assays measure the rate of bacterial killing over time when exposed to one or more antibiotics. Synergy is typically defined as a ≥2-log₁₀ decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours). frontiersin.org

Combination Disk Method (Double-Disk Synergy Test): This method involves placing disks of a β-lactam antibiotic and a β-lactam/β-lactamase inhibitor combination on an agar (B569324) plate inoculated with the test organism. An enhancement of the zone of inhibition around the β-lactam disk in the direction of the combination disk suggests synergy, often used for detecting Extended-Spectrum β-Lactamases (ESBLs). nih.gov

E-test MIC:MIC Ratio Method: This involves placing E-test strips of different antibiotics on an inoculated agar plate to determine the MIC of each. For synergy testing, one strip is placed, and after a short period, a second strip is placed on top of or adjacent to the first to see how it affects the MIC. nih.gov

Bacterial Resistance Mechanisms Against Clavulanate and Combination Therapies

β-Lactamase Hyperproduction as a Resistance Mechanism

One of the primary mechanisms by which bacteria, particularly Escherichia coli, develop resistance to amoxicillin-clavulanate is through the hyperproduction of β-lactamase enzymes. nih.govasm.org In this scenario, the sheer quantity of the enzyme overwhelms the fixed concentration of the inhibitor, clavulanate, allowing the β-lactam antibiotic to be hydrolyzed and inactivated.

Several factors can lead to β-lactamase hyperproduction:

Plasmid-Mediated Hyperproduction : Resistance is frequently associated with the hyperproduction of plasmid-encoded class A β-lactamases, such as TEM-1 and SHV-1. elsevier.esasm.org The presence of genes encoding these enzymes on small, multicopy plasmids can lead to significantly elevated levels of enzyme production. asm.org Studies have identified TEM-1 hyperproduction as the predominant mechanism in a significant portion of amoxicillin-clavulanic acid-resistant E. coli isolates. nih.govasm.org For instance, one study found that in 61% of resistant E. coli isolates, the mechanism was hyperproduction of enzymes consistent with TEM-1, with activities exceeding 200 nmol of nitrocefin (B1678963) hydrolyzed per minute per mg of protein. nih.gov

Chromosomal AmpC Hyperproduction : Overproduction of chromosomally encoded class C AmpC β-lactamases is another well-documented cause of resistance. asm.orgelsevier.es These enzymes are generally less susceptible to inhibition by clavulanate. asm.org Hyperproduction can result from mutations in regulatory genes that control the expression of the chromosomal ampC gene. This mechanism has been identified in 2% to 3% of all E. coli isolates and is a recognized cause of resistance to β-lactam/β-lactamase inhibitor combinations. asm.org

The following table summarizes findings on β-lactamase hyperproduction as a resistance mechanism in E. coli.

| Study Focus | Key Findings on Hyperproduction | Contributing Enzymes | Reference(s) |

| Mechanisms in resistant isolates | Predominant mechanism (61% of isolates) was hyperproduction of TEM-1-like enzymes. | TEM-1 | nih.govasm.org |

| Mechanisms in resistant isolates | Amoxicillin-clavulanate resistance is mainly associated with TEM-1 overproduction. | TEM-1 | elsevier.eselsevier.es |

| General resistance mechanisms | Resistance is widely reported to be due to TEM-1 hyperproduction, often from multicopy plasmids. Chromosomal AmpC hyperproduction is also a factor. | TEM-1, AmpC | asm.org |

Modified β-Lactamase Variants with Reduced Clavulanate Susceptibility

The evolution of β-lactamase enzymes has given rise to variants with specific amino acid substitutions that reduce their affinity for and inhibition by clavulanate. These are often referred to as inhibitor-resistant TEM (IRT) or SHV enzymes. oup.comoup.com

Inhibitor-Resistant TEM (IRT) Variants : More than 170 variants of the TEM β-lactamase have been described, many of which exhibit altered resistance profiles. oup.com Specific point mutations near the active site can confer resistance to clavulanate while sometimes retaining activity against penicillin substrates. oup.com These IRTs are a significant clinical concern as they directly undermine the action of the inhibitor. wikipedia.orgoup.com

Inhibitor-Resistant SHV Variants : Similar to TEM, variants of SHV β-lactamases have emerged that are resistant to clavulanic acid. frontiersin.org These are classified as subgroup 2br enzymes and have acquired resistance through amino acid substitutions. frontiersin.org

OXA-Type β-Lactamases : Class D oxacillinases (OXA enzymes) are inherently characterized by their poor inhibition by clavulanic acid. wikipedia.org The presence of OXA-type enzymes, such as OXA-1, can therefore contribute to clinical resistance to amoxicillin-clavulanate combinations. nih.govasm.org

The table below details some of the key amino acid substitutions in TEM-type enzymes that lead to reduced susceptibility to clavulanate.

| Original Enzyme | Inhibitor-Resistant Variant | Amino Acid Substitution(s) | Reference(s) |

| TEM-type | Not specified | Met69Leu, Met69Val, Met69Ile | nih.gov |

| TEM-type | Not specified | Ser130Gly | nih.gov |

| TEM-type | TEM-41 | Arg241Thr | nih.gov |

| TEM-type | Not specified | Arg244Gly, Arg244Ser | nih.gov |

| TEM-type | TEM-38/IRT-9 | Met69Val, Arg275Leu | oup.com |

| TEM-type | Not specified | Asn276Asp | nih.gov |

Alterations in Bacterial Outer Membrane Permeability

For clavulanate and its partner antibiotic to reach their intracellular targets (β-lactamases and penicillin-binding proteins, respectively), they must first cross the outer membrane of Gram-negative bacteria. Reduced permeability of this membrane, typically due to the loss or modification of porin proteins like OmpC and OmpF, can be a significant mechanism of resistance. asm.orgasm.org

This mechanism functions by decreasing the intracellular concentration of the drugs, which can be sufficient to confer resistance, especially when combined with β-lactamase production. asm.orgasm.org Even if a bacterium produces a clavulanate-susceptible β-lactamase, reduced entry of the inhibitor can allow the enzyme to effectively hydrolyze the β-lactam antibiotic. Porin deficiency has been described both alone and in association with β-lactamase production as a cause of resistance to β-lactam/β-lactamase inhibitor combinations. asm.org Furthermore, strains with decreased expression of outer membrane proteins may also become resistant to other classes of antibiotics, including cephamycins. wikipedia.org

Modifications in Penicillin-Binding Protein Affinity

The ultimate target of β-lactam antibiotics like amoxicillin (B794) are the penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. mims.comrcsb.org Amoxicillin inhibits this process by binding to PBPs, leading to cell lysis. mims.com

A potential, though less common, mechanism of resistance to amoxicillin-clavulanate involves structural alterations in the PBPs themselves. asm.orgasm.org If the affinity of the PBP for amoxicillin is reduced due to mutations, the antibiotic can no longer effectively inhibit cell wall synthesis, rendering it ineffective. This mechanism bypasses the protective effect of clavulanate, as the resistance is not dependent on β-lactamase activity. While modifications in PBPs are a known cause of β-lactam resistance, it is considered an uncommon mechanism for resistance to β-lactam/β-lactamase inhibitor combinations in clinical isolates compared to enzyme-based resistance. asm.org

Evolution of Resistance under Combination Therapy Regimens

The selective pressures exerted by combination therapies can drive the evolution of resistance in complex ways. Research has shown that the specific ratio of the β-lactam to the inhibitor can influence both the speed and the trajectory of resistance evolution. asm.org

A study using E. coli with a plasmid-encoded β-lactamase demonstrated that the current clinical practice of using high amoxicillin-to-clavulanate ratios resulted in the most rapid evolution of resistance. asm.org This was primarily achieved through an increase in the plasmid copy number, which elevates the production of β-lactamase, effectively titrating out the lower concentration of clavulanate. asm.org

Conversely, regimens with a higher proportion of clavulanate relative to amoxicillin were found to be more robust against this evolutionary pathway. asm.org While resistance still emerged under these conditions, it did so more slowly and through different mechanisms, such as mutations affecting porin expression or efflux pumps, rather than by increasing the β-lactamase dose. asm.org

Experimental evolution studies have also been employed to predict how resistance might emerge in vivo. When CTX-M-producing E. coli were exposed to amoxicillin-clavulanate, inhibitor-resistant mutations like S130G were frequently selected. asm.org However, this mutation often came with a fitness cost, specifically a significant reduction in the enzyme's ability to hydrolyze cephalosporins, a phenomenon known as antagonistic pleiotropy, which could potentially slow its spread in clinical settings. asm.org

Emerging Resistance Patterns to Clavulanate-Containing Formulations

Resistance to amoxicillin-clavulanate is recognized as a growing global health concern. asm.orgnih.gov Surveillance studies from various parts of the world have documented increasing rates of resistance in key pathogens, particularly in E. coli.

Geographic Variation : A study in Spain from 2003 to 2006 found a significant increase in amoxicillin-clavulanate non-susceptibility in E. coli blood isolates, which correlated with rising consumption of the drug in the community. nih.gov In France, a study tracking resistance between 1996 and 1998 noted an increasing frequency of resistance due to inhibitor-resistant TEM (IRT) enzymes. nih.gov More recent reports from regions like Afghanistan have shown extremely high resistance rates (over 80%) in pathogens like E. coli and Pseudomonas spp. emjreviews.com A study in India reported that 69.4% of pus sample isolates were resistant to amoxicillin-clavulanate, with the highest rates in Citrobacter (100%), E. coli (87.5%), and Klebsiella (85.71%). medpulse.in

Multifactorial Nature : Modern genomic studies reveal that resistance is rarely due to a single mechanism. Instead, it often results from a combination of factors, including the presence of multiple β-lactamase genes, mutations in promoter regions that increase gene expression, and the presence of specific inhibitor-resistance mutations. asm.org

Emergence of New Variants : The continued use of clavulanate combinations drives the emergence of novel resistance mechanisms. For example, a new TEM variant, TEM-163, was identified in an E. coli strain from Argentina, where resistance was attributed to the overproduction of this new variant rather than a classic inhibitor-resistant phenotype. elsevier.eselsevier.es

The following table presents amoxicillin-clavulanate resistance rates in E. coli from various studies, illustrating the emerging global patterns.

| Geographic Region | Sample Type | Resistance Rate | Year(s) of Study | Reference(s) |

| Spain | Blood Isolates | Increased from 9.2% to 15.6% | 2003-2006 | nih.gov |

| France | Various Clinical Isolates | 4.2% - 5.2% | 1996-1998 | nih.gov |

| Global (Multi-center) | Bloodstream Isolates | 35% | Not specified | asm.org |

| India | Pus Samples | 87.5% | Not specified | medpulse.in |

| Global (Multi-center) | Clinical Isolates | 30% - 47% (ESBL-negative strains) | 2017-2021 | mdpi.com |

Advanced Synthetic and Biosynthetic Studies of Clavulanate Lithium

Biosynthesis Pathways in Streptomyces clavuligerus

The biosynthesis of clavulanic acid in S. clavuligerus is a complex process that originates from primary metabolism, utilizing two key precursors: L-arginine and glyceraldehyde-3-phosphate (G3P). asm.orgfrontiersin.org The pathway involves a series of enzymatic reactions to construct the characteristic β-lactam ring structure of the inhibitor. frontiersin.org

The initial dedicated step is the condensation of L-arginine and G3P, a reaction catalyzed by carboxyethylarginine synthase (CeaS). mdpi.com The subsequent reactions, often referred to as the early steps, include the formation of a β-lactam ring by β-lactam synthetase (BLS) to yield deoxyguanidinoproclavaminic acid. nih.gov A series of oxidative reactions catalyzed by clavaminate synthase (CAS) and other enzymes lead to the formation of clavaminic acid. mdpi.comnih.gov

Clavaminic acid represents a critical branch point in the pathway. mdpi.comnih.gov From this intermediate, the biosynthesis can diverge into two branches: one leading to the production of clavulanic acid and another resulting in various 5S-clavam compounds. mdpi.com The conversion of (3S, 5S)-clavaminic acid to (3R, 5R)-clavulanic acid requires a stereochemical inversion, a process that is not fully elucidated but involves intermediates like clavulanate-9-aldehyde. mdpi.comasm.org

Three distinct gene clusters are involved in the biosynthesis of clavam metabolites in S. clavuligerus: the clavulanic acid (CA) biosynthetic gene cluster, the paralog gene cluster, and the clavam gene cluster. asm.orgresearchgate.netfrontiersin.org The CA gene cluster is primarily responsible for clavulanic acid production, while the other two clusters are mainly involved in synthesizing 5S clavams. frontiersin.org There is evidence of shared intermediates between these pathways. researchgate.net

The production of clavulanic acid is tightly controlled by a hierarchical network of regulatory genes. Two pathway-specific transcriptional regulators, encoded by claR and ccaR, are central to this control system. frontiersin.orgmdpi.com

claR : This gene is located within the clavulanic acid biosynthetic gene cluster and encodes a LysR-type regulatory protein. ijbiotech.comnih.gov The ClaR protein acts as a transcriptional activator, primarily controlling the expression of the 'late' genes in the pathway. mdpi.commdpi.com These genes are responsible for the conversion of clavaminic acid to clavulanic acid. mdpi.com Amplification of the claR gene has been shown to increase clavulanic acid production significantly. ijbiotech.com

ccaR : Located in the adjacent cephamycin C gene cluster, ccaR encodes a SARP-type (Streptomyces antibiotic regulatory protein) activator. mdpi.comoup.com CcaR positively regulates the biosynthesis of both cephamycin C and clavulanic acid. mdpi.com It controls the 'early' genes of clavulanic acid biosynthesis, such as ceaS2, bls2, and cas2. frontiersin.orgmdpi.com Furthermore, CcaR also regulates the expression of claR, indicating that ClaR is a CcaR-dependent activator, forming a coordinated regulatory cascade. frontiersin.orgoup.com

Beyond these two key regulators, other factors modulate clavulanic acid biosynthesis. These include the γ-butyrolactone receptor protein Brp, which negatively regulates the pathway by inhibiting ccaR, and the BldG protein, an upstream regulator that also influences ccaR expression. frontiersin.org An orphan sigma factor, encoded by orf21, has also been shown to bind to the ccaR promoter region, influencing its transcription and consequently, clavulanic acid production. mdpi.comfrontiersin.org

Two-component regulatory systems (TCS), which typically consist of a sensor kinase and a response regulator, are a common mechanism for bacteria to respond to environmental stimuli. In S. clavuligerus, the CagRS system plays a significant role in regulating clavulanic acid production. researchgate.netfrontiersin.org

The genes cagR and cagS (annotated as orf23 and orf22 respectively in the ATCC 27064 strain) are located near the clavulanic acid biosynthetic gene cluster. mdpi.comfrontiersin.org Studies involving the deletion of the cagRS genes resulted in a marked decrease in clavulanic acid production. frontiersin.orgresearchgate.net

The CagRS system acts as a pleiotropic regulator, influencing clavulanic acid biosynthesis through multiple pathways:

Direct Regulation : The response regulator, CagR, has been shown to bind directly to the promoter regions of genes within the clavulanic acid and arginine biosynthesis pathways, including claR and ceaS1. frontiersin.org

This dual mode of action highlights the intricate connection between primary and secondary metabolism and identifies CagRS as a key target for metabolic engineering efforts aimed at enhancing clavulanate production. frontiersin.org

Genetic Regulation of Clavulanic Acid Biosynthesis

Strain Engineering for Enhanced Clavulanate Production

Improving the yield of clavulanate from S. clavuligerus is a primary goal for industrial production. Strain engineering, involving both random mutagenesis and targeted genetic modification, has been a successful strategy to develop overproducing strains. mdpi.com

Early efforts relied on classical mutagenesis followed by screening for high-yield producers. researchgate.net More recently, with the advent of advanced genetic tools and a deeper understanding of the biosynthetic and regulatory pathways, rational, targeted engineering has become predominant. researchgate.net A key strategy involves the overexpression of positive regulatory genes, such as ccaR and claR. mdpi.com Co-overexpression of both ccaR and claR in an industrial strain has been reported to increase clavulanic acid titers to 6.010 g/L in bioreactor cultivations. nih.gov

Metabolic engineering focuses on the targeted modification of metabolic pathways to enhance the production of a desired compound. For clavulanate, strategies are centered on increasing the intracellular availability of its precursors and directing metabolic flux towards its biosynthesis. mdpi.com

Key strategies include:

Increasing Precursor Supply : The biosynthesis of clavulanate depends on the availability of G3P from glycolysis and L-arginine from the urea (B33335) cycle or other pathways. mdpi.com Engineering efforts have focused on increasing the carbon flux towards these precursors. One successful approach involved the disruption of genes encoding glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme that consumes G3P in glycolysis. This disruption leads to an increased intracellular pool of G3P, which can then be channeled into the clavulanic acid pathway, resulting in higher production. google.com

Redirecting Metabolic Flux : Overexpressing key biosynthetic genes, such as cas1 (clavaminate synthase), in conjunction with regulatory genes can further boost production. nih.gov Another approach is to disrupt competing pathways that drain precursors or consume energy. For example, reducing the production of other secondary metabolites, like cephamycin C, can redirect metabolic resources towards clavulanate synthesis. ijbiotech.com

The table below summarizes some reported metabolic engineering strategies and their impact on clavulanic acid production.

| Engineering Strategy | Target Gene(s) | Organism/Strain | Observed Outcome | Reference |

| Overexpression of regulatory genes | ccaR, claR | S. clavuligerus OR | Increased CA accumulation to 5.66 g/L in flasks and 6.010 g/L in a bioreactor. | nih.gov |

| Disruption of competing pathway | gap1 (GAPDH) | S. clavuligerus | Increased intracellular G3P pool and enhanced CA production. | google.com |

| Amplification of regulatory gene | claR | S. clavuligerus | Threefold increase in clavulanic acid production. | ijbiotech.com |

| Reporter-guided screening | claR-neo fusion | S. clavuligerus F613-1 | Isolated mutant M3-19 with a 33% increase in CA titer (4.33 g/L). | researchgate.net |

This table is interactive. Click on the headers to sort.

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes governing clavulanate production. oup.comfrontlinegenomics.com These systems biology tools are invaluable for understanding the complex regulatory networks and identifying novel targets for strain improvement. mdpi.comnih.gov

Transcriptomics and Proteomics : Comparing the gene expression profiles (transcriptomes) and protein levels (proteomes) of wild-type strains with those of mutants or overproducing strains has provided deep insights into the roles of regulators like CcaR. oup.com These studies have helped map the network of connections between CcaR and other regulators such as Brp, AdpA, and BldG, confirming its central role in controlling the cephamycin and clavulanic acid gene clusters. mdpi.comoup.com Proteomic analysis of overproducing mutants has also identified the upregulation of key biosynthetic enzymes like Ceas2 and Car (clavaldehyde dehydrogenase), confirming the success of engineering strategies at the protein level. researchgate.net

Metabolomics : Metabolomic studies allow for the detection and quantification of a wide range of intracellular and extracellular metabolites. oup.com This has led to the identification of new metabolites produced by S. clavuligerus and has helped to understand metabolic bottlenecks. oup.com By analyzing the flow of metabolites, researchers can better understand how nutrient sources, like rich organic nitrogen, impact precursor pools (e.g., the arginine metabolic pathway) and ultimately affect clavulanic acid biosynthesis. asm.org

The integration of these different omics datasets using computational tools enables the construction of comprehensive models of S. clavuligerus metabolism, guiding more precise and effective strategies for production optimization. frontlinegenomics.com

Metabolic Engineering Strategies

Fermentation Process Optimization for Clavulanate Production

Optimizing the fermentation environment is crucial for maximizing clavulanate yield, even with genetically engineered strains. Key parameters include nutrient composition, feeding strategy, and physical conditions like pH and temperature. mdpi.comnih.gov

Nutrient Sources : Glycerol (B35011) is consistently reported as the preferred carbon source for high-yield clavulanic acid production compared to other sources like starches or dextrins. mdpi.comredalyc.org Rich organic nitrogen sources, particularly soybean-based products like soybean flour and protein isolates, are highly effective at enhancing production. mdpi.comasm.org Supplementation with specific amino acids that serve as precursors or metabolic intermediates, such as L-arginine, L-ornithine, and L-threonine, has also been shown to boost yields. mdpi.comfrontiersin.org

Fermentation Strategy : Fed-batch fermentation is widely regarded as the most effective technique for achieving high titers of clavulanic acid. mdpi.comfrontiersin.org Compared to simple batch cultures, a fed-batch strategy allows for the controlled feeding of nutrients (like glycerol and nitrogen sources) throughout the fermentation. nih.govgoogle.com This prevents substrate limitation and the accumulation of inhibitory byproducts, extending the productive phase of the culture and leading to significantly higher final concentrations of clavulanate. mdpi.comfrontiersin.org For instance, one study reported a maximum clavulanic acid concentration of 982.1 mg/L in a fed-batch system, compared to 348.5 mg/L in a batch system under similar conditions. frontiersin.org

Physical Parameters : Maintaining optimal physical conditions is critical for both bacterial growth and the stability of the clavulanic acid molecule.

Temperature : The optimal temperature for production is generally lower than the optimal temperature for growth. Studies have shown that maximum clavulanic acid concentration is achieved at lower temperatures, around 20°C, with yields decreasing as the temperature rises to 25°C or 30°C. frontiersin.org

pH : The pH of the culture medium should be controlled, typically within a range of 6.5 to 7.5, to support biosynthesis and prevent degradation of the product. google.com

Ammonia (B1221849) Level : Controlling the concentration of ammonia in the fermenter has been shown to be an important factor. Maintaining ammonia levels at or above 50-100 mg/L can significantly improve clavulanic acid output compared to processes where ammonia concentration is lower. google.com

The table below highlights results from various fermentation optimization studies.

| Fermentation Type | Strain | Key Nutrients/Strategy | Max. CA Titer (mg/L) | Reference |

| Fed-batch | S. clavuligerus KK (mutant) | Glycerol feed (66 g/L) | 3250 | mdpi.com |

| Fed-batch | Wild-type | Glycerol feed (201 g/L) | 982.1 | mdpi.com |

| Fed-batch | Wild-type | Glycerol (27.6 g/L) + MSG (25.4 g/L) feed | 760 | mdpi.com |

| Fed-batch | Wild-type | pH 6.8, 800 rpm | 1560 | mdpi.com |

| Batch | Wild-type | Temperature control at 20°C | 1266.2 | frontiersin.org |

This table is interactive. Click on the headers to sort.

Influence of Culture Conditions

The production of clavulanic acid by the bacterium Streptomyces clavuligerus is highly sensitive to the composition of the fermentation medium and various physical parameters. nih.govwikipedia.orgredalyc.org

Nutrient Sources:

Carbon Sources: Glycerol is widely recognized as a superior carbon source for clavulanic acid production. mdpi.com This is attributed to its direct entry into the clavam pathway via its intermediate, glyceraldehyde-3-phosphate (GAP). mdpi.com The use of vegetable oils, such as olive oil and corn oil, as supplementary carbon sources can significantly enhance production, in some cases doubling the yield compared to using glycerol alone. frontiersin.orgnih.gov Studies have shown that supplementation with triolein (B1671897) can yield up to 989 mg/L of clavulanic acid, while olive oil supplementation has resulted in yields of 1120 mg/L. mdpi.com

Nitrogen Sources: Complex nitrogen sources, particularly those containing soy protein like soybean flour, have been shown to considerably boost clavulanic acid accumulation compared to chemically defined media. frontiersin.orgnih.gov For instance, media containing soybean flour yielded 698 mg/L of clavulanic acid, whereas soy protein isolate resulted in 338 mg/L. frontiersin.org Amino acids such as L-arginine and L-ornithine can act as precursors and increase the yield. nih.govfrontiersin.org

Environmental Factors:

pH: The pH of the culture medium is a critical factor, primarily affecting the stability of the clavulanic acid molecule rather than its biosynthesis. nih.gov The optimal pH for production is generally neutral to slightly acidic, around 6.8. nih.gov

Temperature: The ideal temperature for fermentation is typically between 20°C and 30°C. frontiersin.org One study demonstrated that a lower temperature of 20°C resulted in a maximum clavulanic acid concentration of 1266.2 mg/L, which was significantly higher than the concentrations achieved at 25°C (631.6 mg/L) and 30°C (168.7 mg/L). frontiersin.org

Phosphate (B84403): Phosphate concentration has a repressive effect on clavulanic acid production. frontiersin.orgnih.gov Concentrations exceeding 100 mmol/L have been found to inhibit biosynthesis. nih.gov

Table 1: Effect of Culture Conditions on Clavulanic Acid Production

| Parameter | Condition | Effect on Clavulanic Acid Production | Reference |

|---|---|---|---|

| Carbon Source | Glycerol | Preferred carbon source. | mdpi.com |

| Carbon Source | Olive Oil Supplementation | Can double the yield compared to glycerol alone. | frontiersin.org |

| Nitrogen Source | Soybean Flour | Higher yield (698 mg/L) compared to soy protein isolate (338 mg/L). | frontiersin.org |

| Amino Acid Supplement | Arginine, Ornithine | Potential precursors that increase yield. | frontiersin.org |

| pH | 6.8 | Highest reported concentration. | nih.gov |

| Temperature | 20°C | Maximum concentration of 1266.2 mg/L. | frontiersin.org |

| Phosphate | > 100 mmol/L | Repressive effect on biosynthesis. | nih.gov |

Bioreactor Design and Agitation Regimes

The design of the bioreactor and the agitation conditions play a crucial role in maximizing clavulanic acid production by influencing mass transfer and the morphology of S. clavuligerus. nih.govresearchgate.net

Bioreactor Type: Stirred tank bioreactors (STRs) are commonly used for clavulanic acid production as they allow for precise control of critical parameters like pH, aeration, and agitation. nih.gov Fed-batch fermentation has been shown to yield higher amounts of clavulanic acid compared to batch fermentation, likely due to better substrate maintenance and monitoring. nih.govfrontiersin.org

Agitation and Aeration: Agitation speed has a direct positive correlation with clavulanic acid production. frontiersin.org Intense agitation rates, between 800 and 1000 rpm, have been found to favor clavulanic acid accumulation in STRs. nih.gov For instance, at 800 rpm, clavulanic acid concentrations of 475-482 mg/L were achieved. frontiersin.org Increasing oxygen transfer in shake flask cultures has also been shown to double production. nih.gov The shear forces generated by agitation can affect the broth's rheology, nutrient transport, and the growth rate and morphology of the bacteria. nih.gov

Table 2: Impact of Bioreactor Parameters on Clavulanic Acid Yield

| Parameter | Condition | Reported Clavulanic Acid Concentration | Reference |

|---|---|---|---|

| Fermentation Type | Fed-batch | Higher yields than batch fermentation. | nih.govfrontiersin.org |

| Agitation Speed | 800 rpm | 475-482 mg/L | frontiersin.org |

| Agitation Speed (mutant strain) | 400 rpm | 1750 mg/L | mdpi.com |

| Agitation Speed (mutant strain) | 500 rpm | 3000 mg/L | mdpi.com |

| Oxygen Transfer | 50% increase in shake flask | 2-fold increase in production. | nih.gov |

Chemical Synthesis Approaches for Clavulanate Derivatives

While fermentation remains the primary method for producing clavulanic acid, chemical synthesis provides access to a range of derivatives not easily obtained from the natural product. These synthetic routes often start from clavulanic acid itself or from simple chemical precursors.

One approach involves the reaction of a cleavable ester of clavulanic acid, such as the benzyl (B1604629) ester, with methyl iodide or methyl bromide in the presence of silver ions and a drying agent like molecular sieve or calcium sulphate. googleapis.com This method is used to prepare 9-O-methylclavulanic acid. googleapis.com

Another key intermediate for synthesizing novel analogues is (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, which can be prepared from clavulanic acid by reacting it with N,N-dimethylformamide dimethyl acetal. psu.edu This diene can then undergo various chemical reactions, including catalytic hydrogenation, to produce a variety of clavulanate derivatives. psu.edu

The synthesis of clavulanate analogues is crucial for studying structure-activity relationships and developing new β-lactamase inhibitors with improved properties. rsc.org

Analytical Methodologies and Quality Control for Clavulanate Lithium Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are central to the analytical workflow for clavulanate lithium, providing the means for separation, identification, and quantification of the compound and its related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Various HPLC methods have been developed and validated for the simultaneous estimation of clavulanic acid (from its lithium or potassium salt) and other antibiotics, such as amoxicillin (B794), in pharmaceutical formulations. scispace.comsemanticscholar.org These methods are designed to be simple, fast, precise, and accurate, making them suitable for routine quality control. semanticscholar.org

A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a buffer and an organic modifier like methanol (B129727). scispace.comsemanticscholar.orgnacalai.com For instance, one method utilizes a mobile phase of pH 5.0 buffer and methanol (95:5 v/v) with UV detection at 220 nm. semanticscholar.org Another method employs a mobile phase of methanol and a pH 4.4 sodium phosphate (B84403) buffer (5:95) with UV detection at 220 nm. nacalai.com The selection of the mobile phase composition and pH is critical for achieving optimal separation. indexcopernicus.com

The stability-indicating capability of HPLC methods is a key aspect, demonstrated by subjecting the drug to stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis to ensure that degradation products are well-resolved from the main peak. semanticscholar.org this compound is often used as a reference standard in these analyses. scispace.comnacalai.comscielo.br The linearity of these methods is established over a specific concentration range to ensure quantitative accuracy. scispace.comsemanticscholar.org

Table 1: Example HPLC Parameters for Clavulanate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Inertsil C18 (250 x 4.0 mm, 4 µm) semanticscholar.org | COSMOSIL 5C18-MS-II (4.6mm I.D.-250mm) nacalai.com |

| Mobile Phase | pH 5.0 buffer and methanol (95:5 v/v) semanticscholar.org | Methanol and pH 4.4 Sodium Phosphate buffer (5:95) nacalai.com |

| Flow Rate | 1 ml/minute semanticscholar.org | 2.0 mL/min nacalai.com |

| Detection | UV at 220 nm semanticscholar.org | UV at 220nm nacalai.com |

| Temperature | Not specified | 40°C nacalai.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for the quantification of clavulanic acid in various biological matrices and for impurity identification. iosrjournals.orgnih.gov This technique is particularly useful for bioanalytical applications, such as determining the concentration of clavulanic acid in human plasma. indexcopernicus.comiosrjournals.orgijrpb.com

LC-MS/MS methods often utilize a C18 column and a mobile phase containing acetonitrile (B52724) and a volatile buffer like ammonium (B1175870) acetate (B1210297). indexcopernicus.comiosrjournals.org The mass spectrometer is typically operated in the negative ion mode for the detection of clavulanate. indexcopernicus.comscielo.br Multiple Reaction Monitoring (MRM) mode is employed for quantification, which enhances specificity by monitoring a specific precursor ion to product ion transition. For clavulanic acid, a common transition monitored is m/z 198.0 -> 136.0. iosrjournals.orgijrpb.com

These methods are validated for parameters including selectivity, sensitivity, matrix effect, precision, accuracy, and stability. indexcopernicus.comiosrjournals.org this compound is frequently used as a reference standard in the development and validation of these assays. iosrjournals.orgnih.gov Research has shown that the lithium salt of clavulanic acid can be more stable and provide better extractability from biological samples compared to the potassium salt. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Clavulanate Quantification

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax Eclipse XDB C18 (150*4.6 mm, 5µm) iosrjournals.org | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) indexcopernicus.com |

| Mobile Phase | Acetonitrile: 5mM ammonium acetate (70:30, v/v) iosrjournals.org | Acetonitrile: 5mM ammonium acetate (70:30, v/v) indexcopernicus.com |

| Flow Rate | Not specified | 1.0 mL/min indexcopernicus.com |

| Ionization Mode | Negative Ion Mode iosrjournals.org | Negative Ion Mode indexcopernicus.com |

| Detection | MRM (m/z 198.00→136.00 for Clavulanate) iosrjournals.org | MS-MS detection indexcopernicus.com |

| Internal Standard | Sulbactam (B1307) indexcopernicus.comiosrjournals.org | Sulbactam indexcopernicus.comiosrjournals.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) presents an alternative technique for the analysis of clavulanate. toku-e.comsigmaaldrich.com It is a high-resolution separation method that can be used for the simultaneous determination of clavulanate, amoxicillin, and potassium in a single, rapid run. researchgate.netnih.gov This method is noted for being inexpensive, simple, and environmentally friendly due to minimal waste generation. researchgate.netnih.gov

In a typical CE method, a background electrolyte solution is used to facilitate the separation of ions based on their electrophoretic mobility. For instance, a buffer system containing 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) and 3-[{2-hydroxy-1,1-bis(hydroxymethyl)ethyl}amino]-1-propanesulfonic acid at pH 8.4 has been successfully employed. researchgate.netnih.gov Detection can be achieved using capacitively coupled contactless conductivity detection. researchgate.netnih.gov The method's accuracy has been shown to be statistically similar to that of HPLC for clavulanate determination. researchgate.netnih.gov

Spectroscopic Methods (e.g., Attenuated Total Reflectance/Fourier-Transform Infrared Spectroscopy)

Attenuated Total Reflectance/Fourier-Transform Infrared (ATR/FTIR) spectroscopy has been explored as a rapid and non-destructive method for the simultaneous determination of clavulanic acid and amoxicillin in pharmaceutical powders. scielo.brscielo.brresearchgate.net This technique, combined with multivariate calibration methods like Partial Least Squares (PLS), offers an alternative to chromatographic methods for routine quality control. scielo.brscielo.br

The ATR/FTIR method involves collecting the infrared spectrum of a sample and using chemometric models to correlate the spectral data with the concentration of the analytes. scielo.brscielo.br Clavulanic acid standard, often in its lithium salt form, is used to build the calibration models. scielo.brresearchgate.net The results obtained by the ATR/FTIR method have shown no significant difference when compared to those from HPLC, indicating its suitability for the quantitative analysis of clavulanic acid in pharmaceutical products. scielo.brscielo.br

Impurity Profiling and Identification

Impurity profiling is a critical component of quality control for clavulanate, as impurities can affect the efficacy and safety of the final drug product. The inherent chemical instability of clavulanic acid can lead to the formation of various degradation products. scielo.brmagtechjournal.com Analytical techniques like HPLC and LC-MS/MS are essential for the detection, identification, and quantification of these impurities. scielo.brtoku-e.comsigmaaldrich.comscielo.br

The interaction between clavulanic acid and other components in a formulation, such as amoxicillin, can lead to the formation of new impurities or an increase in the degradation rate of existing ones. magtechjournal.com Therefore, impurity profiling of the combination product is crucial and cannot be assumed to be a simple sum of the individual components' profiles. magtechjournal.com

Characterization of Degradation Products (e.g., Related Substance E, Related Substance G)

Specific degradation products of clavulanic acid are listed in pharmacopoeias and require careful monitoring. scielo.brscielo.br

Related Substance E has been identified as a significant impurity that can form during both the fermentation and purification processes of clavulanic acid production. scielo.brscielo.br Studies using HPLC-MS/MS have confirmed its structure and investigated its formation mechanism. scielo.brscielo.br It is understood that Related Substance E is formed from the combination of two molecules of clavulanic acid, where the β-lactam ring of one molecule opens and reacts with another. scielo.brscielo.br The formation of this impurity is influenced by factors such as the concentration of clavulanic acid and temperature. scielo.brscielo.br

Related Substance G is another known impurity associated with clavulanate. scielo.brsynzeal.com It is identified as N-(Hydrogensuccinyl)tyrosine and is produced from precursors during the fermentation process. scielo.brsynzeal.com Unlike Related Substance E, its formation is reported to occur almost synchronously with the synthesis of clavulanic acid. scielo.br Reference standards for Related Substance G are available for its identification and quantification. synzeal.comedqm.eu

Reference Standards and Their Application in Research

Reference standards are crucial for the development, validation, and routine application of analytical methods in pharmaceutical research. For this compound, both pharmacopeial and non-pharmacopeial reference standards are utilized. axios-research.com Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are primary standards used for definitive identification and quantification in quality control tests. sigmaaldrich.comsigmaaldrich.comavantorsciences.comsigmaaldrich.com These are highly characterized and are specified for use in official monograph assays. avantorsciences.comsigmaaldrich.com

Secondary standards, which are traceable to primary EP or USP standards, are also widely used. clearsynth.comaxios-research.com These are essential for a variety of applications in pharmaceutical research, including:

Analytical Method Development and Validation (AMV): Reference standards are indispensable for developing and validating new analytical methods for this compound. clearsynth.comaxios-research.comaquigenbio.com This includes establishing method specificity, linearity, accuracy, precision, and other validation parameters.

Quality Control (QC): In a QC setting, reference standards serve as the benchmark against which production batches of this compound are tested. axios-research.comclearsynth.comaquigenbio.com This ensures the identity, purity, and strength of the active pharmaceutical ingredient (API).

Impurity and Metabolite Identification: The synthesis of clavulanic acid can result in various impurities. Reference standards for known impurities and metabolites of clavulanate are used to identify and quantify these in drug substances and products. axios-research.comtoku-e.compharmaffiliates.com This is critical for ensuring the safety and efficacy of the final drug product.

Stability Studies: Clavulanate is known to be unstable, and reference standards are used in stability studies to assess the degradation of the molecule under various environmental conditions. axios-research.com

Suppliers of this compound reference standards provide a comprehensive Certificate of Analysis (COA) that includes detailed analytical data to meet regulatory requirements. axios-research.comsimsonpharma.comchemicea.com

Method Development and Validation in Pharmaceutical Research

The development and validation of robust analytical methods are fundamental to pharmaceutical research and are mandated by regulatory bodies. soapgi-jatpb.org For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. toku-e.comscispace.comsemanticscholar.org

A typical method development and validation process for this compound would involve the following steps:

Method Development: This phase involves selecting the appropriate chromatographic conditions, such as the column, mobile phase composition, flow rate, and detector wavelength. For instance, a common approach utilizes a reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol, with detection at 220 nm. scispace.comsemanticscholar.org The goal is to achieve adequate separation of clavulanate from its degradation products and other potential impurities.

Method Validation: Once the method is developed, it undergoes rigorous validation to ensure it is suitable for its intended purpose. clearsynth.comaquigenbio.com Validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). soapgi-jatpb.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For clavulanic acid, linearity might be established over a range such as 0.4 µg/ml to 200 µg/ml. scispace.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a sample with a known amount of the reference standard. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comsemanticscholar.org For clavulanic acid, reported LOD and LOQ values can be in the range of several µg/ml. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below summarizes typical validation parameters for an HPLC method for clavulanic acid analysis.

| Validation Parameter | Typical Specification/Method | Reference |

| Linearity Range | 0.4 µg/ml to 200 µg/ml | scispace.com |

| Accuracy (Recovery) | Determined by recovery study with spiked samples | scispace.com |

| Precision (%RSD) | < 2% for retention time and peak area | scispace.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | scispace.com |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | scispace.com |

Quality Control Applications in Research and Development

In the research and development (R&D) phase of a pharmaceutical product containing this compound, quality control is integral to ensuring the product meets its predefined quality attributes. axios-research.com The validated analytical methods discussed previously are applied in various QC applications.

Raw Material Testing: this compound as a raw material is tested for identity, purity, and assay using the validated HPLC method and official reference standards. axios-research.comaquigenbio.com This ensures the quality of the starting material before it is incorporated into a drug product formulation.

In-Process Control: During the manufacturing process, in-process controls may be implemented to monitor critical process parameters and ensure the quality of intermediate products.

Finished Product Testing: The final drug product undergoes a comprehensive set of tests to ensure it meets all specifications. For a tablet formulation, this would include tests for appearance, weight variation, hardness, friability, disintegration, and the assay of clavulanate. scispace.comdissolutiontech.com

Impurity Profiling: A crucial aspect of quality control is the identification and quantification of impurities. toku-e.com HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. nih.govscielo.br Reference standards of known impurities are used to confirm their presence and to quantify them. axios-research.compharmaffiliates.compharmaffiliates.com Regulatory guidelines set limits for acceptable levels of impurities.

Stability Testing: Stability studies are conducted to determine the shelf-life of the drug product. axios-research.com Samples are stored under various conditions of temperature and humidity, and the clavulanate content and impurity levels are monitored over time using a stability-indicating analytical method. semanticscholar.org This is particularly important for clavulanate, given its inherent instability. medkoo.com

The use of well-characterized reference standards and validated analytical methods is paramount in all these QC applications to ensure the quality, safety, and efficacy of the final pharmaceutical product. clearsynth.comaxios-research.comaquigenbio.com

Preclinical and Translational Research of Clavulanate Lithium

In Vitro Pharmacological Studies

In laboratory settings, clavulanate lithium demonstrates distinct antimicrobial properties. While clavulanic acid on its own has weak, broad-spectrum antibacterial activity against many organisms, its primary role is as a potent, irreversible inhibitor of β-lactamase enzymes. glpbio.comtoku-e.com In cell culture models, this compound at concentrations of 0.25 mg/L and 0.5 mg/L has been observed to cause a relatively slow inhibition of bacterial growth. medchemexpress.com A higher concentration of 1 mg/L was found to be only marginally more effective. medchemexpress.com

The mechanism of action involves the binding of clavulanic acid to Penicillin-Binding Proteins (PBPs) in both Gram-positive and Gram-negative bacteria. nih.gov Research has also indicated that the combination of amoxicillin (B794) and clavulanate can enhance the intracellular killing functions of human polymorphonuclear cells (PMNs), a type of white blood cell, in studies involving both β-lactamase-producing and non-β-lactamase-producing bacterial strains. nih.gov

Legionella pneumophila is an intracellular bacterium capable of infecting and replicating within human alveolar macrophages. frontiersin.org Research using cell culture models has been crucial in understanding the efficacy of clavulanate against such pathogens.

A key study investigated the bactericidal effects of amoxicillin, clavulanic acid, and their combination against L. pneumophila growing inside MRC-5 human fetal lung fibroblast cells. nih.gov The findings demonstrated that clavulanic acid, both alone and in combination with amoxicillin, was able to penetrate the infected host cells and exert bactericidal activity against the intracellular bacteria. nih.gov This was a significant observation, as amoxicillin alone had no effect on the growth of the intracellular L. pneumophila. nih.gov The study found that clavulanic acid and the amoxicillin/clavulanic acid combination protected the cell monolayers from the infection's effects and reduced the quantity of intracellular bacteria to a degree comparable to the antibiotic erythromycin (B1671065). nih.gov Furthermore, microscopic examination revealed bacteria with abnormal morphology within the fibroblast cells treated with clavulanic acid and the combination, indicating cellular disruption. nih.gov These results highlight the ability of clavulanic acid to reach and act upon pathogens residing within host cells. nih.gov

| Treatment Agent | Effect on Intracellular L. pneumophila Growth | Effect on Host Cell Monolayer | Observed Bacterial Morphology |

|---|---|---|---|

| Amoxicillin | No effect on growth nih.gov | Infection not prevented nih.gov | Normal nih.gov |

| Clavulanic Acid | Reduced number of intracellular bacteria nih.gov | Protected from infection effects nih.gov | Abnormal nih.gov |

| Amoxicillin/Clavulanic Acid | Reduced number of intracellular bacteria nih.gov | Protected from infection effects nih.gov | Abnormal nih.gov |

| Erythromycin (Control) | Reduced number of intracellular bacteria nih.gov | Not specified | Not specified |

Cell Culture Models for Antimicrobial Efficacy

Neuropharmacological Research on Clavulanic Acid (as a component of this compound)

Beyond its antimicrobial properties, clavulanic acid, the active component of this compound, has been investigated for its effects on the central nervous system (CNS). researchgate.net

Clavulanic acid is a β-lactam compound that has been shown to increase the expression of Glutamate (B1630785) Transporter 1 (GLT-1). mdpi.comufjf.br GLT-1 is the primary transporter responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft, playing a key role in preventing excitotoxicity. ufjf.brdoi.org